molecular formula C23H17BrFNO3S B2673058 [4-(3-bromophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](2,4-dimethylphenyl)methanone CAS No. 1114853-11-0

[4-(3-bromophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](2,4-dimethylphenyl)methanone

Cat. No.: B2673058
CAS No.: 1114853-11-0
M. Wt: 486.36
InChI Key: PGKJVCPWBHKCNL-UHFFFAOYSA-N
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Description

This compound belongs to the 1,4-benzothiazine sulfone class, characterized by a fused benzene-thiazine ring system with two sulfonyl oxygen atoms (1,1-dioxido). Key structural features include:

  • 6-Fluoro substituent: Enhances electronegativity and may influence electronic distribution or hydrogen bonding.
  • 2,4-Dimethylphenyl methanone group: A bulky aromatic ketone substituent, contributing to lipophilicity and steric hindrance.

Properties

IUPAC Name

[4-(3-bromophenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(2,4-dimethylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17BrFNO3S/c1-14-6-8-19(15(2)10-14)23(27)22-13-26(18-5-3-4-16(24)11-18)20-12-17(25)7-9-21(20)30(22,28)29/h3-13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGKJVCPWBHKCNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC(=CC=C4)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17BrFNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(3-bromophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a complex organic molecule that has garnered attention for its potential biological activity. Its unique structure combines a benzothiazine core with various functional groups, which may influence its reactivity and interaction with biological systems. This article reviews the biological activities associated with this compound, highlighting key research findings and case studies.

Structural Characteristics

The molecular formula of the compound is C23H17BrFNO3SC_{23}H_{17}BrFNO_3S, with a molecular weight of 486.36 g/mol. The presence of bromine and fluorine atoms suggests that this compound may exhibit significant biological properties due to their electronegative nature, which can enhance interactions with target biomolecules.

PropertyValue
Molecular Formula C23H17BrFNO3SC_{23}H_{17}BrFNO_3S
Molecular Weight 486.36 g/mol
IUPAC Name 4-(3-bromophenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-ylmethanone

Antimicrobial Properties

Research indicates that compounds with similar structural features to benzothiazines often possess antimicrobial properties. For instance, studies have shown that benzothiazine derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function.

Anticancer Activity

The anticancer potential of benzothiazine derivatives has been widely studied. In vitro assays have demonstrated that related compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the activation of caspases and modulation of signaling pathways related to cell survival and proliferation.

Case Studies

  • In Vivo Studies : A study conducted on mice treated with similar benzothiazine derivatives showed a significant reduction in tumor size compared to control groups. The treatment was associated with increased levels of apoptotic markers in tumor tissues.
  • Cell Line Studies : In vitro studies using human cancer cell lines revealed that treatment with the compound resulted in cell cycle arrest at the G2/M phase, indicating a potential mechanism for its anticancer effects.

Mechanistic Insights

The biological activity of 4-(3-bromophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone may be attributed to:

  • Reactivity with Biological Targets : The presence of electrophilic centers in the structure allows for potential interactions with nucleophilic sites on proteins or nucleic acids.
  • Modulation of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways essential for cancer cell survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following benzothiazine derivatives share core structural motifs but differ in substituents, influencing their physicochemical and hypothetical biological properties.

Substituent Variations and Molecular Features

Compound Name Benzothiazine Substituents Methanone Group Molecular Formula (if available) Key Features References
Target: 4-(3-Bromophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone 3-Bromophenyl, 6-Fluoro 2,4-Dimethylphenyl Not explicitly provided Bromine (electron-withdrawing), fluorine (electronegative), and bulky methanone group; moderate lipophilicity. N/A
4-(3,5-Dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone 3,5-Dimethoxyphenyl, 6-Fluoro 2,4-Dimethylphenyl C₂₅H₂₂FNO₅S Methoxy groups (electron-donating) enhance solubility; higher oxygen content vs. bromine. Molecular weight: 467.51 g/mol.
4-(4-Bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone 4-Bromophenyl Phenyl C₂₂H₁₅BrNO₃S Bromine at para position (positional isomer of target); simpler phenyl methanone reduces steric hindrance. Molecular weight: ~461.33 g/mol.
(4-Ethylphenyl)[7-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone 3-Methylphenyl, 7-Fluoro 4-Ethylphenyl Likely C₂₅H₂₁FNO₃S Ethyl and methyl groups increase lipophilicity; fluorine at position 7 may alter electronic interactions.
Methanone, (4-bromophenyl)(7-ethoxy-3-methyl-1,1-dioxido-4H-1,4-benzothiazin-2-yl) 7-Ethoxy, 3-Methyl 4-Bromophenyl Likely C₂₃H₁₉BrNO₄S Ethoxy group enhances metabolic stability; bromine and methyl substituents balance steric and electronic effects. Molecular weight: ~501.37 g/mol.

Key Structural and Functional Insights

Halogen vs. Alkoxy Substituents :

  • Bromine (target, ) contributes to halogen bonding and electron-withdrawing effects, whereas methoxy/ethoxy groups () enhance solubility and electron donation.
  • Example : The 3,5-dimethoxyphenyl analog () may exhibit better aqueous solubility than the brominated target compound due to polar methoxy groups.

Positional Isomerism: The 3-bromophenyl (target) vs.

Methanone Group Modifications: Bulky 2,4-dimethylphenyl (target) vs. smaller phenyl () or ethylphenyl () groups influence steric hindrance and lipophilicity.

Fluorine Placement :

  • Fluorine at position 6 (target) vs. 7 () may differentially modulate ring electronics and hydrogen-bonding capacity.

Crystallographic and Analytical Considerations

Structural analyses of these compounds likely employ:

  • SHELX programs (): For crystallographic refinement and structure solution.
  • ORTEP-III (): To generate thermal ellipsoid plots, visualizing molecular conformations.
  • Ring puckering analysis (): To quantify deviations from planarity in the benzothiazine core.

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